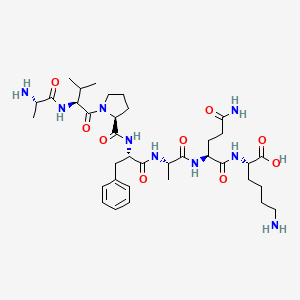

L-Alanyl-L-valyl-L-prolyl-L-phenylalanyl-L-alanyl-L-glutaminyl-L-lysine

Description

Properties

CAS No. |

651035-77-7 |

|---|---|

Molecular Formula |

C36H57N9O9 |

Molecular Weight |

759.9 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C36H57N9O9/c1-20(2)29(44-30(47)21(3)38)35(52)45-18-10-14-27(45)34(51)43-26(19-23-11-6-5-7-12-23)33(50)40-22(4)31(48)41-24(15-16-28(39)46)32(49)42-25(36(53)54)13-8-9-17-37/h5-7,11-12,20-22,24-27,29H,8-10,13-19,37-38H2,1-4H3,(H2,39,46)(H,40,50)(H,41,48)(H,42,49)(H,43,51)(H,44,47)(H,53,54)/t21-,22-,24-,25-,26-,27-,29-/m0/s1 |

InChI Key |

MTAGUTVLBHEHKP-MNVMIIMDSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)O)N |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C)N |

Origin of Product |

United States |

Preparation Methods

Key Steps in SPPS

Resin Selection and Functionalization :

- The synthesis begins with selecting an appropriate resin, such as polystyrene beads functionalized with reactive groups (e.g., hydroxyl or amine groups).

- The resin provides a solid support for covalent attachment of the first amino acid.

Attachment of the First Amino Acid :

- The first amino acid is coupled to the resin using activating agents like carbodiimides or uronium salts.

- Protective groups (e.g., Fmoc or Boc) are used to shield reactive sites from undesired reactions.

-

- The protective group on the amino acid's N-terminal is removed using mild conditions (e.g., piperidine for Fmoc removal).

- The resin is thoroughly washed to eliminate byproducts.

-

- Subsequent amino acids are added one at a time in the desired sequence.

- Each coupling step involves activation of the carboxyl group of the incoming amino acid and reaction with the exposed amine group of the growing chain.

-

- Once the sequence is complete, all protecting groups are removed.

- The peptide is cleaved from the resin using acidic conditions (e.g., trifluoroacetic acid).

- The crude peptide is purified using techniques like high-performance liquid chromatography (HPLC).

Protecting Groups in SPPS

Protecting groups play a crucial role in ensuring selective reactions during synthesis:

| Protecting Group | Function | Removal Conditions |

|---|---|---|

| Fmoc | Protects N-terminal amine | Removed with piperidine |

| Boc | Protects N-terminal amine | Removed with acidic conditions |

| Side-chain Protecting Groups | Shields reactive side chains | Stable during synthesis; removed during final cleavage |

Efficiency Considerations

Several factors influence the efficiency and yield of SPPS:

- Resin Type : Low cross-linked polystyrene beads are preferred for their swelling properties in solvents.

- Coupling Agents : Use of efficient agents like HBTU or HATU improves reaction rates.

- Solvent Choice : Polar solvents like DMF enhance solubility and reaction kinetics.

- Washing Protocols : Thorough washing between steps minimizes byproducts and ensures purity.

Challenges in Synthesis

The synthesis of this compound may face challenges such as:

- Racemization : Ensuring stereochemical integrity during coupling steps.

- Side Reactions : Avoiding undesired reactions through careful selection of protecting groups.

- Yield Reduction : Addressing lower yields in longer peptide chains through optimized protocols.

Summary Table of SPPS Process

| Step | Description | Key Reagents/Conditions |

|---|---|---|

| Resin Functionalization | Attachment of first amino acid | Carbodiimides, uronium salts |

| Deprotection | Removal of N-terminal protective group | Piperidine (for Fmoc) |

| Sequential Coupling | Addition of subsequent amino acids | Activated amino acids |

| Cleavage | Removal from resin | Trifluoroacetic acid |

| Purification | Isolation of final product | HPLC |

Advanced Techniques

For longer peptides or those requiring modifications, advanced techniques such as fragment condensation or chemical ligation may be employed. These methods help overcome limitations like yield reduction and racemization in SPPS.

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-valyl-L-prolyl-L-phenylalanyl-L-alanyl-L-glutaminyl-L-lysine can undergo various chemical reactions, including:

Oxidation: This reaction can modify specific amino acids like methionine or cysteine if present.

Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or performic acid.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Various reagents depending on the desired modification, such as acylating agents for acetylation.

Major Products

The major products formed from these reactions depend on the specific modifications. For example, oxidation can lead to sulfoxides or sulfone derivatives, while reduction can yield free thiol groups.

Scientific Research Applications

L-Alanyl-L-valyl-L-prolyl-L-phenylalanyl-L-alanyl-L-glutaminyl-L-lysine has diverse applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

Medicine: Explored for its potential therapeutic effects, such as antimicrobial or anti-inflammatory properties.

Industry: Utilized in the development of peptide-based materials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Alanyl-L-valyl-L-prolyl-L-phenylalanyl-L-alanyl-L-glutaminyl-L-lysine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact mechanism depends on the context of its application, such as inhibiting bacterial growth or modulating immune responses.

Comparison with Similar Compounds

Biological Activity

L-Alanyl-L-valyl-L-prolyl-L-phenylalanyl-L-alanyl-L-glutaminyl-L-lysine, a complex peptide composed of multiple amino acids, exhibits a variety of biological activities that are of significant interest in both biochemical research and therapeutic applications. This article delves into the biological properties of this compound, supported by relevant data tables, case studies, and detailed research findings.

Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 1,550. This peptide's structure allows it to engage in various biological interactions, influencing its activity in physiological systems.

1. Antioxidant Activity

Research has shown that peptides derived from proteins can exhibit antioxidant properties. For instance, dipeptides and tripeptides similar to L-Alanyl-L-valyl-L-prolyl have been found to scavenge free radicals effectively. A study highlighted that specific sequences within peptide structures can enhance radical scavenging capabilities, which is crucial for preventing oxidative stress-related diseases .

2. Immunomodulatory Effects

Peptides like L-Alanyl-L-valyl-L-prolyl have been associated with immunomodulatory effects. They can enhance the immune response by stimulating the activity of immune cells such as macrophages and lymphocytes. For example, certain peptide sequences have been shown to increase cytokine production, thereby modulating immune functions positively .

3. Antimicrobial Properties

The antimicrobial activity of peptides is well-documented. L-Alanyl-L-valyl-L-prolyl has demonstrated effectiveness against various bacterial strains. The mechanism often involves disrupting microbial membranes or inhibiting essential cellular processes. A comparative study indicated that peptides with hydrophobic amino acids exhibit stronger antimicrobial activity due to their ability to penetrate lipid membranes .

Case Studies

- Antioxidant Peptide Study : In a controlled experiment, a peptide similar to L-Alanyl-L-valyl-L-prolyl was tested for its ability to reduce oxidative damage in cellular models. Results showed a significant decrease in reactive oxygen species (ROS) levels compared to untreated controls, suggesting a protective role against oxidative stress.

- Immunomodulation in Animal Models : In vivo studies involving mice demonstrated that administration of L-Alanyl-L-valyl-L-prolyl led to increased levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), indicating an enhanced immune response. This supports the potential use of this peptide in therapeutic applications for immune-related disorders.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.